
1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl Benzylimidonium Chloride: is a quaternary ammonium compound widely used in cosmetic formulations. It contains isostearyl alcohol (iso-1-octadecanol) as the alcoholic component and benzyl alcohol or the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. The chloride component is derived from hydrogen chloride (hydrochloric acid) . This compound is primarily used for its antistatic and binding properties in hair care and other cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isostearyl Benzylimidonium Chloride is synthesized through a quaternization reaction. The process involves the reaction of isostearyl alcohol with benzyl chloride in the presence of a base, typically sodium hydroxide, to form the quaternary ammonium compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Isostearyl Benzylimidonium Chloride involves large-scale quaternization reactions. The reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isostearyl and benzyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Isostearyl Benzylimidonium Chloride has several scientific research applications, including:
Cosmetic Chemistry: It is widely used in hair care products for its antistatic and conditioning properties.
Biological Research: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Industrial Applications: It is used as a binding agent in various formulations, ensuring the cohesion of powdered products.
Mécanisme D'action
The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound used for its antistatic and antimicrobial properties.
Stearyltrimethylammonium Chloride: Similar in structure and function, used in hair care products for conditioning and antistatic effects.
Uniqueness: Isostearyl Benzylimidonium Chloride is unique due to its specific combination of isostearyl and benzyl groups, which provide distinct properties such as enhanced conditioning effects and improved compatibility with various cosmetic formulations .
Propriétés
Numéro CAS |
84625-60-5 |
|---|---|
Formule moléculaire |
C29H51N2O.Cl C29H51ClN2O |
Poids moléculaire |
479.2 g/mol |
Nom IUPAC |
2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
IZHSCDOXRKNGBC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


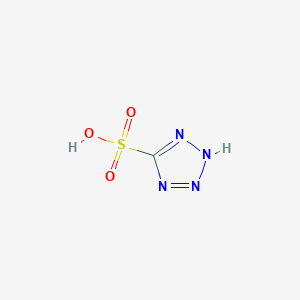
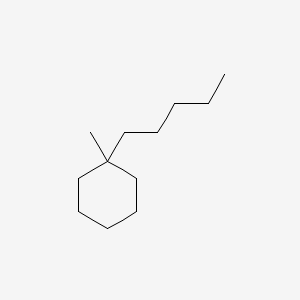
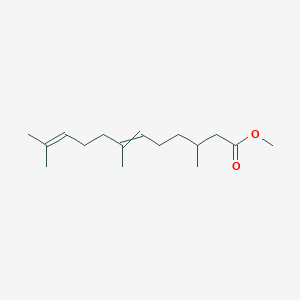
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

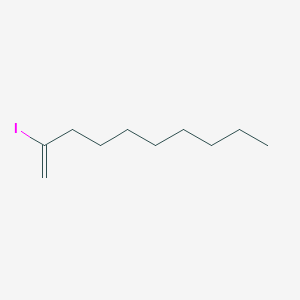
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
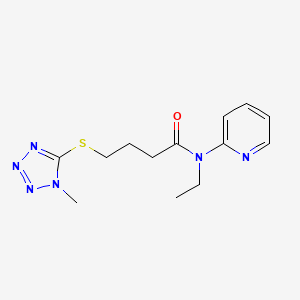
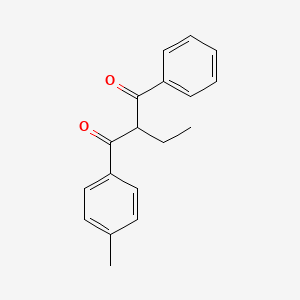
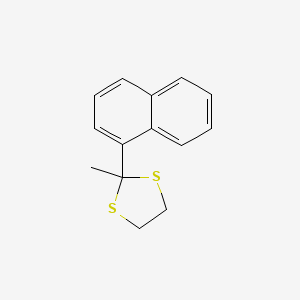
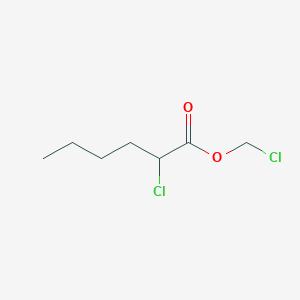
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
